1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound featuring a trifluoromethyl group and a phenyl ring attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-trifluoromethylpyrazole with suitable reagents to form the indazole ring. The reaction conditions often include the use of catalysts such as silver triflate and microwave-assisted heating to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert the compound into different reduced forms, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Phenyl-3-trifluoromethylpyrazole
- 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one
- N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Uniqueness: 1-Phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique indazole core structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)13-11-8-4-5-9-12(11)19(18-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUEMFYWKGQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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